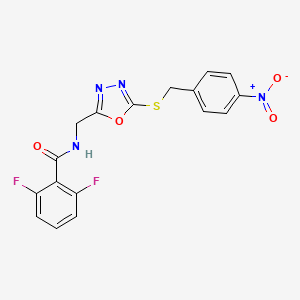
2-(1H-indol-1-yl)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives, such as 2-(1H-Indol-1-yl)ethanamine , are important in the field of medicinal chemistry due to their wide range of biological activities. They are often used as building blocks in the synthesis of various bioactive molecules .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . These techniques help in confirming the structure of the synthesized compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For example, the molecular formula, average mass, and monoisotopic mass can be determined .科学的研究の応用
Chemical Synthesis and Structural Analysis
Palladium-Catalyzed Synthesis : Thirupathi et al. (2014) describe a novel palladium-catalyzed method for synthesizing 2-benzofuranyl/indolylacetamides from 1-(o-hydroxy/aminophenyl)propargylic alcohols and isocyanides, highlighting a cascade process involving oxy/aminopalladation, isocyanide insertion, and 1,4-hydroxyl migration under mild conditions without the need for oxidants or ligands (Thirupathi et al., 2014).
Coordination Chemistry : Kaminskaia et al. (2000) explore the coordination abilities of indole derivatives with platinum(II) and palladium(II) ions, particularly indole-3-acetamide, which forms complexes with these metals. This study contributes to understanding the coordinating properties of indoles in biological contexts, such as binding to intrinsic metal ions in proteins (Kaminskaia et al., 2000).
Synthesis of Anti-inflammatory Compounds : A study by Caron et al. (2003) outlines the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a COX-2 inhibitor, demonstrating a novel indole formation process. This research highlights the potential of indole derivatives in developing anti-inflammatory drugs (Caron et al., 2003).
Biological Applications
Antiproliferative Activity : Li et al. (2016) report on the synthesis of unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives, showing moderate to good antiproliferative activity against human colorectal carcinoma HCT116 cell line. This study indicates the potential therapeutic applications of indole derivatives in cancer treatment (Li et al., 2016).
Molecular Docking and Anti-inflammatory Activity : Al-Ostoot et al. (2020) synthesize and characterize a new indole acetamide derivative, conducting molecular docking analysis to assess its anti-inflammatory activity. The study provides insights into the design of new drugs with anti-inflammatory properties based on indole derivatives (Al-Ostoot et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-indol-1-yl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10(2)14-13(16)9-15-8-7-11-5-3-4-6-12(11)15/h3-8,10H,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZOHRBNHXZONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2689808.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2689814.png)
![3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2689818.png)




![6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2689825.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2689827.png)

![N-(4-acetylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2689829.png)
